(5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile is a chemical compound with the molecular formula and a molecular weight of 219.28 g/mol. This compound is classified as an organic heterocyclic compound, specifically a derivative of piperazine and furan. Its structure features a furan ring substituted with a methyl group and a piperazine moiety, which is also methyl-substituted. The compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
The synthesis of (5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile typically involves the reaction of 5-methyl-2-furaldehyde with 4-methyl-1-piperazine. This reaction is generally conducted in the presence of a catalyst and a solvent such as ethanol or methanol, often requiring heating to enhance the reaction rate. The product can be purified through standard techniques like recrystallization or chromatography.
In industrial settings, large-scale synthesis may utilize continuous flow reactors, which allow for precise control over reaction conditions and improved yield consistency. Automated systems are often employed to monitor parameters such as temperature and pressure to optimize production efficiency.
The molecular structure of (5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile can be represented by the following data:
| Property | Details |
|---|---|
| Molecular Formula | C12H17N3O |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)acetonitrile |
| InChI Key | FDXGXCUTCSLKRY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C(C#N)N2CCN(CC2)C |
The structural representation indicates that the compound contains both a furan ring and piperazine, which contribute to its chemical properties and potential reactivity.
(5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile can participate in several chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions include:
The mechanism of action for (5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile involves interactions with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets by binding to them, influencing cellular processes and signaling pathways. While detailed studies are still ongoing, initial findings suggest potential bioactivity that warrants further investigation .
The physical properties of (5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
(5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile has several notable applications:
This compound's diverse applications highlight its significance in both research and industrial contexts, making it a valuable target for further study and development.
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4